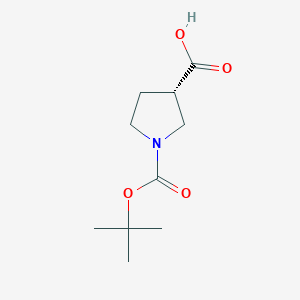

(S)-1-Boc-pyrrolidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMRQBJUFWFQLX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930720 | |

| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140148-70-5 | |

| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-1-Boc-pyrrolidine-3-carboxylic Acid

Introduction: (S)-1-Boc-pyrrolidine-3-carboxylic acid is a chiral heterocyclic compound widely utilized as a crucial building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a pyrrolidine ring, a stereocenter at the 3-position, a carboxylic acid functional group, and a tert-butyloxycarbonyl (Boc) protected amine, makes it a versatile scaffold for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a white to beige powder or crystalline solid.[1][2] It exhibits slight solubility in water and is soluble in organic solvents such as chloroform and DMSO.[1][2] The Boc protecting group makes it stable under basic and neutral conditions, but it is readily cleaved under acidic conditions.[]

A summary of its key quantitative properties is presented below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 140148-70-5 | |

| Molecular Formula | C₁₀H₁₇NO₄ | |

| Molecular Weight | 215.25 g/mol | [4] |

| InChIKey | HRMRQBJUFWFQLX-ZETCQYMHSA-N | |

| Physical Properties | ||

| Appearance | White to beige powder | [1] |

| Melting Point | 140-145 °C | |

| Boiling Point | 337.2 ± 35.0 °C (Predicted) | [2] |

| Density | 1.201 ± 0.06 g/cm³ (Predicted) | [2] |

| Optical Rotation | [α]/D +15.0° (c=0.5% in CHCl₃) | |

| Chemical Properties | ||

| pKa | 4.47 ± 0.20 (Predicted) | [2] |

| Solubility | Slightly soluble in water; Soluble in Chloroform, DMSO | [1][2] |

| Storage Temperature | 2-8°C |

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid (O-H) | 10-12 ppm (broad singlet) |

| Pyrrolidine Ring (C-H) | 2.0-3.8 ppm (multiplets) | |

| Boc Group (C(CH₃)₃) | ~1.4 ppm (singlet, 9H) | |

| ¹³C NMR | Carboxylic Acid (C=O) | 170-180 ppm |

| Boc Group (C=O) | ~155 ppm | |

| Boc Group (C(CH₃)₃) | ~80 ppm | |

| Pyrrolidine Ring (-CH₂-, -CH-) | 25-60 ppm | |

| Boc Group (-CH₃) | ~28 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (very broad) |

| C-H Stretch (Aliphatic) | 3000-2850 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid & Boc) | ~1710 cm⁻¹ & ~1690 cm⁻¹ (strong) | |

| C-O Stretch | 1320-1210 cm⁻¹ | |

| Mass Spectrometry | Exact Mass | 215.11575802 Da |

| Monoisotopic Mass | 215.11575802 Da |

The ¹H NMR spectrum is expected to show a highly deshielded, broad singlet for the carboxylic acid proton. The pyrrolidine ring protons would appear as a series of complex multiplets, while the nine protons of the Boc group's tert-butyl moiety would present as a sharp singlet around 1.4 ppm. The ¹³C NMR would be characterized by two carbonyl signals (one for the carboxylic acid and one for the carbamate) and the distinct signals for the quaternary and methyl carbons of the Boc group.

Synthesis and Purification Protocols

Several methods are established for the synthesis of this compound. Two common protocols are detailed below.

Experimental Protocol 1: Boc Protection of (S)-β-proline

This method involves the direct protection of the amine group of the parent amino acid.[1]

-

Materials: (S)-β-proline, Di-tert-butyl dicarbonate (Boc₂O), Sodium carbonate (Na₂CO₃), Deionized water, Acetone, 20% w/v Citric acid solution, Ethyl acetate (EtOAc), Sodium sulfate (Na₂SO₄).

-

Procedure:

-

Suspend (S)-β-proline (1.0 eq) and Boc₂O (1.2 eq) in a mixture of deionized water and acetone (1:3 v/v).

-

Cool the mixture to 0°C in an ice bath.

-

Add solid Na₂CO₃ (0.5 eq) portion-wise to the suspension.

-

Stir the reaction mixture at 0°C for 3 hours.

-

Remove the acetone via rotary evaporation under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 4 by dropwise addition of a 20% citric acid solution.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

-

Experimental Protocol 2: Saponification of Methyl Ester Precursor

This route involves the hydrolysis of the corresponding methyl ester, a common precursor. While the cited procedure is for the (R)-enantiomer, the methodology is directly applicable to the (S)-enantiomer.[2][5]

-

Materials: this compound methyl ester, Sodium hydroxide (NaOH), Methanol, Water, 2 M Glacial acetic acid, Dichloromethane (DCM), Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve this compound methyl ester (1.0 eq) in methanol.

-

Add an aqueous solution of NaOH (2.0 eq).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction for completion (e.g., by TLC).

-

Remove methanol by concentration under reduced pressure.

-

Adjust the pH of the aqueous residue to 4 using 2 M glacial acetic acid.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

-

Synthesis via hydrolysis of the methyl ester precursor.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups.

-

Boc-Protected Amine: The tert-butyloxycarbonyl group is a robust protecting group stable to a wide range of nucleophilic and basic conditions.[6] It is, however, labile under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), which cleanly removes it to liberate the secondary amine.[] This allows for subsequent functionalization of the nitrogen atom.

-

Carboxylic Acid: The carboxylic acid moiety can undergo a variety of standard transformations, including:

-

Amide bond formation: Coupling with amines using standard reagents (e.g., HATU, EDC/HOBt) to form amides.

-

Esterification: Reaction with alcohols under acidic conditions.

-

Reduction: Conversion to the corresponding primary alcohol using reducing agents like borane or LiAlH₄.

-

This dual functionality makes it a valuable building block in the synthesis of numerous biologically active molecules. The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, found in over 20 FDA-approved drugs, as it provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[7][8]

Key Applications:

-

Enzyme Inhibitors: It has been used as a key starting material for the synthesis of inhibitors for enzymes such as ubiquitin-specific peptidase 30 (USP30) and extracellular signal-regulated kinases (ERK1/2).[1][5]

-

Chiral Ligands and Catalysts: The inherent chirality of the molecule makes it a precursor for chiral ligands used in asymmetric catalysis.

-

Scaffold for Drug Discovery: It serves as a versatile starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[9]

General synthetic pathway utilizing the compound in drug discovery.

Safety and Handling

This compound requires careful handling due to its potential hazards. It is classified as causing serious eye damage and being very toxic to aquatic life.

Table 3: GHS Safety Information

| Category | Information | Reference |

| Signal Word | Danger | |

| Pictograms | Corrosion, Environment | [10] |

| Hazard Statements | H318: Causes serious eye damage. | |

| H400: Very toxic to aquatic life. | ||

| Precautionary Statements | P273: Avoid release to the environment. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2°C and 8°C.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

- 1. chembk.com [chembk.com]

- 2. 1-Boc-pyrrolidine-3-carboxylic acid CAS#: 59378-75-5 [m.chemicalbook.com]

- 4. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 [chemicalbook.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. enamine.net [enamine.net]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 1-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 [smolecule.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to (S)-1-Boc-pyrrolidine-3-carboxylic acid (CAS 140148-70-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-pyrrolidine-3-carboxylic acid, also known as (S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid or N-Boc-D-β-proline, is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, five-membered pyrrolidine ring, combined with the stereochemistry at the C3 position, makes it a valuable scaffold for introducing conformational constraints into peptide and non-peptide structures. This can lead to enhanced biological activity, improved selectivity for target receptors or enzymes, and favorable pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for its strategic use in multi-step organic syntheses, particularly in peptide synthesis and the development of novel therapeutics.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a comprehensive overview for laboratory use.

General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 140148-70-5 | |

| Molecular Formula | C₁₀H₁₇NO₄ | |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | |

| Melting Point | 140-145 °C | |

| Optical Activity | [α]/D +15.0° (c = 0.5% in chloroform) | |

| Solubility | Soluble in polar organic solvents such as chloroform. | [2] |

| pKa | 4.47 ± 0.20 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

| Spectrum Type | Key Peaks / Chemical Shifts (δ) |

| ¹H NMR | Data for the free acid is not readily available in the searched literature. Spectral data is commonly reported for its ester derivatives. |

| ¹³C NMR | Predicted values suggest signals for the carboxyl carbon (165-185 ppm), Boc carbonyl carbon, and carbons of the pyrrolidine ring and Boc group. |

| FT-IR (cm⁻¹) | Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1710-1760 cm⁻¹), and C=O stretch of the Boc group.[3][4] |

| Mass Spectrometry | Molecular Ion (M+H)⁺: Expected around m/z 216.12. Monoisotopic Mass: 215.11575802 Da.[1] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding methyl ester via hydrolysis. The following is a general experimental protocol.

Synthesis of this compound via Hydrolysis

This protocol describes the hydrolysis of this compound methyl ester to the desired carboxylic acid.[5]

Materials:

-

This compound methyl ester

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Glacial acetic acid (or other suitable acid for pH adjustment)

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve this compound methyl ester (1 equivalent) in methanol in a round-bottom flask.

-

Hydrolysis: In a separate container, prepare a solution of sodium hydroxide (e.g., 2 equivalents) in water. Add the aqueous NaOH solution to the methanolic solution of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed (typically a few hours).

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Adjust the pH of the remaining aqueous solution to approximately 4 by the careful addition of an acid like 2 M glacial acetic acid.

-

Extraction: Transfer the acidified solution to a separatory funnel and extract the product with dichloromethane (typically 3 portions).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable component in the design of novel therapeutics. Its incorporation can impart conformational rigidity, which is often crucial for high-affinity binding to biological targets.

Use in Peptide Synthesis

As a constrained analog of proline, this molecule is frequently incorporated into peptides to modulate their secondary structure and, consequently, their biological activity and stability.

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide chain using standard Boc-chemistry solid-phase peptide synthesis.

Materials:

-

Appropriate solid support resin (e.g., Merrifield or PAM resin)

-

Boc-protected amino acids

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Cleavage cocktail (e.g., HF or TFMSA based)

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Swell the resin in DCM.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

-

Deprotection: Remove the Boc protecting group with a solution of TFA in DCM (e.g., 50% TFA).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM.

-

Coupling of this compound:

-

Activate the carboxylic acid of this compound with a coupling reagent (e.g., HBTU/HOBt) in the presence of DIEA.

-

Add the activated amino acid to the resin-bound peptide and allow the coupling reaction to proceed.

-

-

Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the sequence.

-

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cleavage cocktail.

Caption: Workflow for incorporating the title compound in Solid-Phase Peptide Synthesis.

Role as a Chiral Building Block in Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various bioactive compounds, including enzyme inhibitors. For instance, pyrrolidine-based structures are utilized in the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes. The pyrrolidine scaffold provides the necessary stereochemistry for potent inhibition of the enzyme's active site.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

Hazard Identification

| Hazard Statement | Description |

| H318 | Causes serious eye damage. |

| H400 | Very toxic to aquatic life. |

Data sourced from supplier safety information.

Recommended Handling Precautions

| Precautionary Statement | Description |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from supplier safety information.

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a versatile and valuable chiral building block for researchers and scientists in the field of drug discovery and development. Its well-defined stereochemistry and conformational rigidity make it an attractive component for the synthesis of complex, biologically active molecules, particularly peptides and enzyme inhibitors. The straightforward Boc protection and deprotection protocols allow for its seamless integration into established synthetic strategies. Proper handling and adherence to safety guidelines are essential when working with this compound. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in its effective utilization in research and development endeavors.

References

- 1. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Boc-pyrrolidine-3-carboxylic acid CAS#: 59378-75-5 [m.chemicalbook.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. echemi.com [echemi.com]

- 5. 1-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 [chemicalbook.com]

(S)-1-Boc-pyrrolidine-3-carboxylic Acid: A Comprehensive Technical Guide for Drug Discovery Professionals

(S)-1-Boc-pyrrolidine-3-carboxylic acid is a chiral heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. Its rigid, non-planar pyrrolidine core, combined with the versatile Boc-protecting group and a carboxylic acid handle, makes it a valuable building block for synthesizing complex molecular architectures with diverse biological activities. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Properties

This compound, also known by its synonyms (S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid and N-Boc-D-β-proline, is a white to off-white powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| CAS Number | 140148-70-5 | [1] |

| Melting Point | 140-145 °C | [1] |

| Optical Activity | [α]/D +15.0° (c = 0.5% in chloroform) | [1] |

| Appearance | Powder | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is commonly achieved through the hydrolysis of its corresponding methyl ester. The following is a detailed experimental protocol for this conversion.

Experimental Protocol: Hydrolysis of Methyl (S)-1-Boc-pyrrolidine-3-carboxylate

Materials:

-

Methyl (S)-1-Boc-pyrrolidine-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

2 M Glacial acetic acid

-

Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve sodium hydroxide (2.0 equivalents) in water.

-

Reaction Setup: In a separate flask, dissolve methyl (S)-1-Boc-pyrrolidine-3-carboxylate (1.0 equivalent) in methanol.

-

Hydrolysis: Add the aqueous sodium hydroxide solution to the methanolic solution of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up (Solvent Removal): Upon completion of the reaction, remove the methanol under reduced pressure.

-

Acidification: Adjust the pH of the remaining aqueous solution to 4 using 2 M glacial acetic acid.

-

Extraction: Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs. The constrained conformation of the pyrrolidine ring in this compound allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules, including:

-

Enzyme Inhibitors: It is a reactant used in the synthesis of potent and highly selective ERK1,2 inhibitors.

-

Receptor Antagonists: Derivatives of pyrrolidine-3-carboxylic acid have been developed as endothelin antagonists.

-

Beta-Secretase (BACE-1) Inhibitors: Fully substituted 5-oxopyrrolidines derived from this scaffold have shown sub-micromolar activity against the BACE-1 enzyme, a key target in Alzheimer's disease research.

The general workflow for utilizing this building block in a drug discovery program is depicted below.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause serious eye damage and is very toxic to aquatic life.[1] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

An In-Depth Technical Guide to (S)-1-Boc-pyrrolidine-3-carboxylic acid: Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid, a valuable chiral building block in medicinal chemistry and drug development.

Chemical Structure and Stereochemistry

This compound, a derivative of the non-proteinogenic amino acid (S)-pyrrolidine-3-carboxylic acid (also known as (S)-β-proline), possesses a defined stereochemistry at the C3 position of the pyrrolidine ring. The "(S)" designation indicates that the absolute configuration at this chiral center is Sinister, following the Cahn-Ingold-Prelog priority rules. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.

The structure of this molecule is fundamental to its utility in the synthesis of complex molecular architectures, where precise control of stereochemistry is often critical for biological activity.

Figure 1. Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 140148-70-5 | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| IUPAC Name | (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | [2] |

| Synonyms | (S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid, N-Boc-D-β-proline | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 140-145 °C | [1] |

| Optical Rotation | [α]/D +15.0° (c = 0.5% in chloroform) | [1] |

| SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--C(O)=O | [1] |

| InChI | 1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | [1] |

Experimental Protocols

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the N-protection of commercially available (S)-pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(S)-Pyrrolidine-3-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1N Sodium hydroxide (NaOH) solution

-

Diethyl ether (Et₂O)

-

3N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: [3]

-

Prepare a solution of (S)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.

-

Add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture at room temperature.

-

Stir the mixture for 1.5 hours.

-

After the reaction is complete, dilute the mixture with diethyl ether.

-

Separate the layers and wash the organic phase with 1N NaOH.

-

Acidify the aqueous phase with 3N HCl.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound.

Figure 2. Experimental workflow for the synthesis.

Characterization Methods

-

¹H NMR (CDCl₃): Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The spectrum is expected to show signals for the Boc group protons (a singlet around 1.4 ppm), the pyrrolidine ring protons (multiplets between 2.0 and 3.8 ppm), and the carboxylic acid proton (a broad singlet).

-

¹³C NMR (CDCl₃): The spectrum should display signals for the carbons of the Boc group (around 28 and 80 ppm), the pyrrolidine ring carbons, and the carboxylic acid carbonyl carbon (typically above 170 ppm).

Optical Rotation: The specific rotation is a critical parameter to confirm the enantiomeric purity of the product. The measurement is performed using a polarimeter at the sodium D-line (589 nm) at a specified concentration and temperature. The expected value for the (S)-enantiomer is positive ([α]/D +15.0°).[1]

Logical Relationships in Synthesis

The synthesis of this compound is a straightforward protection reaction. The key logical relationship is the nucleophilic attack of the secondary amine of the starting material on the electrophilic carbonyl carbon of the Boc anhydride.

Figure 3. Logical relationship in the synthesis.

References

(S)-1-Boc-pyrrolidine-3-carboxylic acid: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of (S)-1-Boc-pyrrolidine-3-carboxylic acid, a key building block in modern medicinal chemistry. Understanding these fundamental physicochemical properties is critical for its effective storage, handling, and application in the synthesis of novel therapeutics. This document outlines key solubility and stability characteristics, provides detailed experimental protocols for their determination, and presents logical workflows for these analytical processes.

Core Physicochemical Properties

This compound is a white to off-white powder.[1] Its stability is intrinsically linked to the tert-butyloxycarbonyl (Boc) protecting group, which is known to be labile under acidic conditions. Proper storage and handling are therefore crucial to maintain its chemical integrity.

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions indicate that it is slightly soluble in water and soluble in chloroform.[1][2][3] For practical applications, especially in organic synthesis and purification, its solubility in a range of common laboratory solvents is a critical parameter. The following table summarizes the expected solubility profile based on its structure and general knowledge of Boc-protected amino acids.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | >1 (Slightly Soluble)[1] | Thermodynamic (Shake-Flask) |

| Chloroform | 25 | >33 (Soluble)[2] | Not Specified |

| Dichloromethane (DCM) | 25 | Likely Soluble | General Knowledge |

| Methanol | 25 | Likely Soluble | General Knowledge |

| Ethanol | 25 | Likely Soluble | General Knowledge |

| Dimethylformamide (DMF) | 25 | Likely Soluble | General Knowledge |

| Dimethyl Sulfoxide (DMSO) | 25 | Likely Soluble | General Knowledge |

| Acetonitrile | 25 | Likely Soluble | General Knowledge |

| Ethyl Acetate | 25 | Likely Soluble | General Knowledge |

| Hexanes | 25 | Likely Insoluble | General Knowledge |

Note: "Likely Soluble/Insoluble" are estimations based on the chemical structure and common solvent properties. Experimental verification is required.

Stability Profile

The primary stability concern for this compound is the hydrolysis of the Boc-protecting group under acidic conditions. It is recommended to store the compound at 2-8°C to minimize degradation over time.[1][2][3] Forced degradation studies can elucidate its stability under various stress conditions.

Table 2: Stability Data for this compound

| Condition | Parameter | Observation | Degradation Products |

| Storage | 2-8°C, Dry, Dark | Stable | Not Applicable |

| Acidic | 0.1 N HCl, RT, 24h | Degradation Expected | (S)-Pyrrolidine-3-carboxylic acid, tert-butanol, isobutylene, CO2 |

| Basic | 0.1 N NaOH, RT, 24h | Generally Stable | Minimal degradation expected |

| Oxidative | 3% H2O2, RT, 24h | Potential for Oxidation | Oxidized derivatives |

| Thermal | 60°C, 24h | Potential for Degradation | To be determined |

| Photostability | ICH Q1B Light Exposure | To be determined | Photodegradants |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound.

-

Preparation: Accurately weigh an excess amount of this compound into a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffer, organic solvent) to the vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in mg/mL or other appropriate units based on the measured concentration and dilution factor.

Forced Degradation (Stress Testing) Protocol

This protocol is designed to identify potential degradation pathways and products.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at room temperature.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH and incubate at room temperature.

-

Oxidation: Dilute the stock solution with a 3% solution of hydrogen peroxide and incubate at room temperature.

-

Thermal Stress: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

-

Peak Identification: Use techniques such as mass spectrometry (LC-MS) to identify the structure of any significant degradation products.

Photostability Testing Protocol (ICH Q1B)

This protocol assesses the light sensitivity of the compound.

-

Sample Preparation: Place a thin layer of the solid this compound in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

-

Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: After the exposure period, compare the light-exposed sample to the dark control. Analyze both samples for any changes in physical appearance, and quantify the parent compound and any degradation products using a stability-indicating HPLC method.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows for determining solubility and stability.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Caption: Workflow for Photostability Testing.

This technical guide provides a foundational understanding of the solubility and stability of this compound. For any specific application, it is imperative that researchers perform their own detailed experimental evaluations to confirm these critical parameters under their unique laboratory conditions.

References

Spectroscopic Data of (S)-1-Boc-pyrrolidine-3-carboxylic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Boc-pyrrolidine-3-carboxylic acid, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

This compound, also known as (S)-N-Boc-β-proline, has the following chemical structure:

Chemical Formula: C₁₀H₁₇NO₄[1] Molecular Weight: 215.25 g/mol [1][2] CAS Number: 140148-70-5[1][2]

The structure consists of a pyrrolidine ring with a carboxylic acid group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The stereochemistry at the 3-position is specified as (S).

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tables for clarity and ease of comparison.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[3] For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the protons of the pyrrolidine ring, the Boc group, and the carboxylic acid. The exact chemical shifts can vary slightly depending on the solvent used.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet, broad | 1H | -COOH |

| ~3.6-3.2 | Multiplet | 4H | -CH₂-N-CH₂- |

| ~3.1-2.9 | Multiplet | 1H | -CH(COOH)- |

| ~2.2-2.0 | Multiplet | 2H | -CH₂-CH(COOH)- |

| 1.45 | Singlet | 9H | -C(CH₃)₃ |

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the Boc group and the carboxylic acid are clearly indicated by their characteristic chemical shifts.[3]

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~154 | C=O (Boc) |

| ~80 | -C(CH₃)₃ |

| ~46 | -CH₂-N |

| ~44 | -CH₂-N |

| ~42 | -CH(COOH)- |

| ~30 | -CH₂-CH(COOH)- |

| ~28.5 | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and the carbamate of the Boc group.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2975-2850 | Medium | C-H stretch (Alkyl) |

| ~1740 | Strong | C=O stretch (Boc carbamate) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1400 | Medium | O-H bend (Carboxylic Acid) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~1160 | Strong | C-O stretch (Boc carbamate) |

Table 3: IR Spectroscopic Data for this compound. The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[5][6]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[7][8] For this compound, soft ionization techniques like Electrospray Ionization (ESI) are commonly used.[7]

| m/z | Ion |

| 216.1230 | [M+H]⁺ |

| 238.1049 | [M+Na]⁺ |

| 214.1084 | [M-H]⁻ |

| 159.0917 | [M-C₄H₉O₂]⁺ (Loss of Boc group) |

| 114.0550 | [M-C₅H₉O₂]⁺ (Loss of Boc group and CO₂) |

Table 4: Mass Spectrometry Data (Expected Ions) for this compound. The exact mass is calculated as 215.1158 g/mol .[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectroscopic analysis of this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.[3]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[3]

-

Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.[3]

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered this compound directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[4]

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[9]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample can be introduced directly via a syringe pump (direct infusion) or through a liquid chromatography (LC) system.[10]

-

Instrument Calibration: Calibrate the m/z scale of the mass spectrometer using a known reference compound to ensure high mass accuracy.[11]

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation to generate fragment ions.[7]

-

Data Analysis: Determine the m/z values of the molecular ion and any significant fragment ions. Use high-resolution mass spectrometry to determine the elemental composition.[10][11]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. (S)-1-Boc-3-pyrrolidinecarboxylic acid 97 140148-70-5 [sigmaaldrich.com]

- 2. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. biocompare.com [biocompare.com]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

A Technical Guide to (S)-1-Boc-pyrrolidine-3-carboxylic Acid: A Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synonyms, chemical properties, and applications of (S)-1-Boc-pyrrolidine-3-carboxylic acid, a valuable chiral building block in medicinal chemistry. This guide provides detailed experimental methodologies and focuses on its role in the development of targeted cancer therapies, particularly as a scaffold for potent and selective ERK1/2 inhibitors.

Chemical Identity and Synonyms

This compound is a synthetic amino acid derivative widely used in the synthesis of complex organic molecules. Its proper identification is crucial for researchers. Below is a table summarizing its various synonyms and identifiers.

| Identifier Type | Identifier | Citation |

| Systematic Name | (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | [1] |

| Common Synonyms | (S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid, N-Boc-D-β-proline | [2] |

| (S)-N-Boc-Pyrrolidine-3-Carboxylic Acid, S-1-Boc-3-pyrrolidinecarboxylic acid | [3] | |

| N-Boc-L-beta-proline, this compound | [3] | |

| IUPAC Name | (3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | [1] |

| CAS Number | 140148-70-5 | [1][2] |

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing essential information for experimental design and execution.

| Property | Value | Citation |

| Molecular Formula | C₁₀H₁₇NO₄ | [2] |

| Molecular Weight | 215.25 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 140-145 °C | [2] |

| Optical Activity | [α]/D +15.0° (c = 0.5% in chloroform) | [2] |

| Purity | ≥97% | [2] |

| Solubility | Soluble in DMSO | [3] |

| Storage Temperature | 2-8°C | [2] |

Role in the Synthesis of ERK1/2 Inhibitors

This compound and its derivatives are pivotal in the synthesis of inhibitors targeting the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The ERK1/2 signaling cascade is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

The pyrrolidine scaffold provides a three-dimensional framework that can be functionalized to achieve high-affinity and selective binding to the ATP-binding pocket of ERK kinases. A notable example is the development of analogs of SCH772984, a potent ERK1/2 inhibitor. Research has focused on modifying the 3-position of the pyrrolidine ring to enhance pharmacokinetic properties, leading to the discovery of compounds like 3-(S)-thiomethyl pyrrolidine analogs with improved oral bioavailability.[1][2][3]

The ERK1/2 Signaling Pathway and Inhibition

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell growth and division.[][5] Mutations in upstream components like RAS and BRAF can lead to constitutive activation of this pathway, driving tumor growth.[] ERK1/2 are the terminal kinases in this cascade, making them crucial targets for therapeutic intervention.[5][6] By inhibiting ERK1/2, the downstream phosphorylation of transcription factors is blocked, leading to cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the ERK1/2 signaling pathway and the point of inhibition by pyrrolidine-based inhibitors.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and application of this compound.

Synthesis of a 3-Substituted Pyrrolidine Intermediate for an ERK1/2 Inhibitor

This protocol describes a plausible synthetic route to a key 3-(methylthio)pyrrolidine intermediate, a scaffold found in potent ERK1/2 inhibitors. This method is based on established chemical transformations.

Step 1: Conversion of Carboxylic Acid to Hydroxymethyl Group

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and cautiously quench with methanol.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 2: Tosylation of the Hydroxyl Group

-

Dissolve the alcohol from Step 1 (1.0 eq) in dichloromethane (DCM) at 0 °C.

-

Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.

-

Stir the reaction at room temperature for 16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-tert-butyl 3-(((tosyloxy)methyl)pyrrolidine-1-carboxylate.

Step 3: Nucleophilic Substitution with Sodium Thiomethoxide

-

To a solution of the tosylate from Step 2 (1.0 eq) in dimethylformamide (DMF), add sodium thiomethoxide (1.5 eq).

-

Heat the reaction mixture to 60 °C and stir for 6 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield (S)-tert-butyl 3-((methylthio)methyl)pyrrolidine-1-carboxylate.

Step 4: Boc Deprotection

-

Dissolve the product from Step 3 in a solution of 4 M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (S)-3-((methylthio)methyl)pyrrolidine.

This intermediate can then be used in subsequent amide coupling reactions to synthesize the final ERK1/2 inhibitor. The workflow for this synthesis is depicted below.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the development of next-generation ERK1/2 inhibitors for oncology. The synthetic versatility of this compound allows for the creation of diverse libraries of pyrrolidine-based structures, enabling the fine-tuning of pharmacological properties to yield potent, selective, and bioavailable drug candidates. The protocols and data presented in this guide are intended to support researchers in the effective application of this important synthetic intermediate in their drug discovery endeavors.

References

- 1. researchwith.stevens.edu [researchwith.stevens.edu]

- 2. search.tcsedsystem.edu [search.tcsedsystem.edu]

- 3. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of (S)-1-Boc-pyrrolidine-3-carboxylic Acid: A Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-pyrrolidine-3-carboxylic acid, a conformationally constrained cyclic amino acid derivative, has emerged as a pivotal chiral building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with the stereodefined carboxylic acid moiety and the tert-butyloxycarbonyl (Boc) protected amine, provides a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the multifaceted role of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of enzyme inhibitors and receptor modulators. We will explore its physicochemical properties, key synthetic transformations, and its contribution to the generation of potent and selective drug candidates.

Physicochemical and Chiral Properties

This compound is a white to off-white crystalline powder. Its defined stereochemistry is a cornerstone of its utility, enabling the synthesis of enantiomerically pure pharmaceuticals, which is often critical for therapeutic efficacy and safety.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₄ | --INVALID-LINK-- |

| Molecular Weight | 215.25 g/mol | --INVALID-LINK-- |

| Melting Point | 133-138 °C | --INVALID-LINK-- |

| Optical Rotation | [α]/D +15.0° (c = 0.5% in chloroform) | --INVALID-LINK-- |

| Solubility | Soluble in chloroform, slightly soluble in water. | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

Applications in Drug Discovery

The unique structural features of this compound make it an invaluable starting material for the synthesis of a range of therapeutic agents. Its applications span several key areas of drug discovery, including the development of inhibitors for enzymes implicated in metabolic diseases and modulators of receptors involved in neurological disorders.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes. The pyrrolidine scaffold is a key pharmacophore in several marketed DPP-4 inhibitors, such as Vildagliptin and Sitagliptin. This compound and its derivatives serve as crucial precursors for the synthesis of these and other novel DPP-4 inhibitors.

| Compound | Target | IC₅₀ (nM) | Yield (%) | ee (%) | Reference |

| Vildagliptin Intermediate | DPP-4 | - | 90 (N-acylation step) | >99 | --INVALID-LINK-- |

| Sitagliptin | DPP-4 | - | up to 65 (overall) | >99.5 | --INVALID-LINK-- |

| Bromo-substituted benzylidene derivative | DPP-4 | 1.27 | - | - | --INVALID-LINK-- |

| 4-fluoropyrrolidine derivative (17a) | DPP-4 | 17 | - | - | --INVALID-LINK-- |

Muscarinic Acetylcholine Receptor (M1) Modulators for Neurological Disorders

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are widely expressed in the central and peripheral nervous systems. The M1 subtype, in particular, is implicated in cognitive processes such as learning and memory.[1] Modulators of the M1 receptor are therefore of significant interest for the treatment of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The rigid scaffold of this compound provides a valuable template for the design of selective M1 receptor modulators.

| Compound | Target | IC₅₀ (nM) / EC₅₀ (nM) | Selectivity | Reference |

| VU6005610 (8b) | M1 mAChR PAM | EC₅₀ = 2080 | >10,000 nM over M2-M5 | --INVALID-LINK-- |

| VU6005852 (20a) | M1 mAChR PAM | - | >10,000 nM over M2-M5 | --INVALID-LINK-- |

| Pirenzapine (reference) | M1 mAChR Antagonist | - | 20- to 50-fold vs M2-M5 | --INVALID-LINK-- |

GABA Uptake Inhibitors for Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs). Inhibition of these transporters can potentiate GABAergic neurotransmission, a strategy that has therapeutic potential in the treatment of epilepsy and other neurological disorders. Pyrrolidine-based structures have been explored as scaffolds for the design of potent and selective GABA uptake inhibitors.

| Compound Derivative | Target | IC₅₀ (µM) | Selectivity | Reference |

| (R)-pyrrolidine-2-acetic acid derivative (R)-4d | GAT-3 | 3.1 | GAT-3:GAT-1 = 20:1 | --INVALID-LINK-- |

| (S)-2-pyrrolidineacetic acid derivative (S)-4b | GAT-1 | 0.396 | - | --INVALID-LINK-- |

| (S)-2-pyrrolidineacetic acid derivative (S)-4c | GAT-1 | 0.343 | - | --INVALID-LINK-- |

| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid (4(S)) | GAT-3 | 5 | GAT-2: 21 µM, GAT-1: >200 µM | --INVALID-LINK-- |

Experimental Protocols and Workflows

The following sections provide detailed methodologies for key synthetic transformations involving this compound and a representative experimental workflow for the synthesis of a DPP-4 inhibitor intermediate.

General Amide Coupling Protocol

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (0.1 eq, catalytic)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (0.1 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Synthesis of a Vildagliptin Intermediate

The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the DPP-4 inhibitor Vildagliptin, can be achieved from L-proline, a structurally related starting material. The principles of this synthesis can be adapted for derivatives of this compound.

Detailed Protocol for N-Acylation of L-Proline:

-

To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature and then pour it into a mixture of ice water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[2]

Conclusion

This compound stands as a testament to the power of chiral building blocks in accelerating drug discovery. Its well-defined stereochemistry and versatile functional handles have enabled the synthesis of a multitude of potent and selective modulators of key biological targets. From the development of orally available treatments for type 2 diabetes to the exploration of novel therapies for debilitating neurological disorders, this chiral scaffold continues to be a cornerstone of innovation in medicinal chemistry. The data and protocols presented in this guide underscore its significance and provide a valuable resource for researchers dedicated to the design and synthesis of the next generation of therapeutics.

References

Introduction to the synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid

An In-depth Technical Guide to the Synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic Acid

Introduction

This compound, also known as (S)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid, is a chiral building block of significant importance in the fields of medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold, combined with the orthogonal reactivity of its protected amine and carboxylic acid functional groups, makes it a valuable starting material for the synthesis of complex, biologically active molecules.[1][2] The pyrrolidine ring is a privileged structure found in numerous natural products and synthetic drugs.[1] This compound specifically serves as a crucial intermediate in the synthesis of various therapeutic agents, including potent and highly selective inhibitors of enzymes like ERK1/2.[3][4]

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of this compound is most commonly achieved through two highly efficient and straightforward methods, starting from readily available precursors.

-

N-Boc Protection of (S)-Pyrrolidine-3-carboxylic Acid: This is the most direct approach, involving the protection of the secondary amine of the parent amino acid, (S)-pyrrolidine-3-carboxylic acid, using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed under basic conditions.[1][5]

-

Saponification of (S)-methyl 1-Boc-pyrrolidine-3-carboxylate: This method involves the hydrolysis of the corresponding methyl ester. The ester precursor is often more readily purified than the carboxylic acid, and its subsequent saponification under basic conditions provides the target acid with high purity.[3][4]

While more complex asymmetric syntheses, such as organocatalytic Michael additions, can be employed to construct the chiral pyrrolidine ring from achiral precursors, these routes are less common for producing this specific compound due to the commercial availability of the chiral starting materials.[6][7]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data associated with the two primary synthetic methods.

Table 1: N-Boc Protection of (S)-Pyrrolidine-3-carboxylic Acid

| Parameter | Details | Reference |

| Starting Material | (S)-Pyrrolidine-3-carboxylic acid | [1] |

| Key Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [1] |

| Base / Solvent System | 1N Sodium Hydroxide / Dioxane | [1] |

| Reaction Time | 1.5 hours | [1] |

| Temperature | Room Temperature | [1] |

| Typical Yield | High (exact % not specified) | [1] |

| Workup | Acidification and extraction | [1] |

Table 2: Saponification of (S)-methyl 1-Boc-pyrrolidine-3-carboxylate

| Parameter | Details | Reference |

| Starting Material | (S)-methyl 1-Boc-pyrrolidine-3-carboxylate | [3][4] |

| Key Reagent | Sodium Hydroxide (NaOH) | [3][4] |

| Solvent System | Methanol / Water | [3][4] |

| Reaction Time | 3 hours | [3][4] |

| Temperature | Room Temperature | [3][4] |

| Typical Yield | 83% | [3][4] |

| Workup | Acidification and extraction | [3][4] |

Experimental Protocols

Protocol 1: N-Boc Protection of (S)-Pyrrolidine-3-carboxylic Acid

This protocol is adapted from established procedures for the N-protection of amino acids.[1]

Materials:

-

(S)-Pyrrolidine-3-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1N Sodium Hydroxide (NaOH) solution

-

3N Hydrochloric Acid (HCl)

-

Diethyl ether (or other suitable organic solvent like Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve (S)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N NaOH solution at room temperature.

-

To this solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise.

-

Stir the resulting mixture vigorously at room temperature for 1.5 to 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic phase with a 1N NaOH solution to remove any unreacted starting material.

-

Combine the aqueous phases and cool in an ice bath. Carefully acidify the aqueous layer to a pH of 3-4 using 3N HCl.

-

Extract the acidified aqueous phase three times with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield this compound, typically as a white to off-white solid.[3]

Protocol 2: Saponification of (S)-methyl 1-Boc-pyrrolidine-3-carboxylate

This protocol is based on the general procedure for the hydrolysis of the corresponding (R)-ester, which yielded 83%.[3][4]

Materials:

-

(S)-methyl 1-Boc-pyrrolidine-3-carboxylate (10.0 mmol, 1.0 eq)

-

Sodium Hydroxide (NaOH) (20.0 mmol, 2.0 eq)

-

Methanol

-

Water

-

2M Acetic Acid or 1N Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Prepare a solution of sodium hydroxide (0.80 g, 20.0 mmol) in water (15 mL).

-

In a separate flask, dissolve (S)-methyl 1-Boc-pyrrolidine-3-carboxylate (2.30 g, 10.0 mmol) in methanol (30 mL).

-

Add the aqueous NaOH solution to the methanolic solution of the ester.

-

Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, remove the methanol by concentration under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and adjust the pH to 4 by slowly adding 2M acetic acid or 1N HCl.

-

Extract the product from the acidified solution using dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

After filtration, concentrate the organic phase under reduced pressure to afford the final product, this compound.[3][4]

Mandatory Visualizations

The following diagrams illustrate the chemical transformations described in the experimental protocols.

Caption: Synthetic pathway via N-Boc protection.

Caption: Synthetic pathway via ester saponification.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 1-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 [smolecule.com]

- 3. 1-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 [chemicalbook.com]

- 4. 1-Boc-pyrrolidine-3-carboxylic acid CAS#: 59378-75-5 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

Biological significance of the pyrrolidine scaffold in drug discovery.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, has solidified its position as a privileged scaffold in medicinal chemistry. Its remarkable versatility, stemming from its unique structural and physicochemical properties, has made it an integral component in a vast and diverse array of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the biological significance of the pyrrolidine scaffold, detailing its role in engaging a wide range of biological targets, and presents key experimental methodologies and quantitative data to inform and guide future drug discovery efforts.

Physicochemical Properties and Biological Significance

The pyrrolidine ring's prevalence in drug discovery can be attributed to a combination of favorable characteristics. As a saturated heterocycle, it introduces a three-dimensional character to molecules, allowing for a more precise and effective exploration of the pharmacophore space compared to flat aromatic systems.[1][2] This non-planarity, a phenomenon known as "pseudorotation," provides conformational flexibility, which can be crucial for optimizing interactions with the binding sites of biological targets.[1][2]

The nitrogen atom within the pyrrolidine ring imparts basicity, which can be finely tuned by substituents to modulate physicochemical properties such as solubility and to establish critical interactions with target proteins.[1][3] Notably, the nitrogen atom is a key site for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[1] The stereochemistry of the pyrrolidine ring is another critical feature, as the presence of up to four stereogenic centers allows for the generation of a multitude of stereoisomers, each potentially exhibiting a distinct biological profile.[1][2]

The pyrrolidine scaffold is a key structural motif in a wide range of pharmacologically active compounds, demonstrating efficacy in numerous therapeutic areas, including:

-

Anticancer Agents: Pyrrolidine derivatives have shown significant potential in oncology by targeting various mechanisms, including kinase inhibition and the induction of apoptosis.[4][5]

-

Antiviral Agents: This scaffold is a crucial component in several antiviral drugs, targeting viral enzymes like proteases and neuraminidase.[6][7]

-

Central Nervous System (CNS) Disorders: The pyrrolidine ring is present in drugs targeting CNS conditions, including nootropics and anticonvulsants.[5][8]

-

Cardiovascular Diseases: Pyrrolidine-containing compounds, most notably ACE inhibitors, have revolutionized the treatment of hypertension and heart failure.[5]

-

Diabetes: The inhibition of dipeptidyl peptidase-4 (DPP-4) by pyrrolidine-based drugs is a well-established therapeutic strategy for type 2 diabetes.[9]

-

Antibacterial and Antifungal Agents: The scaffold is also found in compounds with potent antimicrobial properties.[4]

Quantitative Data on Pyrrolidine-Containing Compounds

The biological activity of pyrrolidine derivatives has been extensively quantified across various targets. The following tables summarize key in vitro efficacy and pharmacokinetic parameters for representative compounds, providing a valuable resource for comparative analysis and structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | IC50 (µM) |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 (Breast Cancer) | 0.42 - 0.78[4] |

| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 (Colon Cancer) | 0.39 - 0.92[4] |

| Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2 (Liver Cancer) | 5.00 ± 0.66[10] |

| Spiro[pyrrolidine-thiazolo-oxindoles] | HCT-116 (Colon Cancer) | < 3.00[10] |

| Pyrrolidine-based Chalcones | A549 (Lung Cancer) | Not explicitly quantified, but showed activity[11] |

| Dispiro indeno pyrrolidine derivatives | HCT-116 (Colon Cancer) | 3.00 ± 0.50[12] |

| Tetrazolopyrrolidine-1,2,3-triazole analogues | HeLa (Cervical Cancer) | 0.32 ± 1.00[8] |

Table 2: Antiviral Activity of Selected Pyrrolidine Derivatives

| Compound Class/Name | Virus/Target | IC50/EC50 (µM) |

| Pyrrolidine-based DHODH Inhibitors | Influenza A (H1N1) | 0.85 ± 0.05[13] |

| Pyrrolidine-based DHODH Inhibitors | SARS-CoV-2 | 3.60 ± 0.67[13] |

| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines | SARS-CoV-2 (Vero cells) | 0.051 - 22.1[14] |

| 7H-Pyrrolo[2,3-d]pyrimidine Analogues | Zika Virus | 5.21 - 5.70[15] |

| Pyrrolidine-scaffold CAMs | Hepatitis B Virus (HBV) | 0.035[16] |

| Novel Spirocyclic Thiopyrimidinones | Herpes Simplex Virus Type 2 (HSV-2) | Not explicitly quantified, but showed activity[17] |

Table 3: Pharmacokinetic Parameters of Key Pyrrolidine-Containing Drugs

| Drug | Parameter | Value | Species |

| Captopril | Bioavailability (F) | ~75% (reduced by 25-30% with food)[18] | Human |

| Tmax | 0.56 - 1.13 hours[18] | Human | |

| Cmax (25-50 mg dose) | 228 - 548.91 ng/mL[18] | Human | |

| Elimination Half-life (t½) | ~2 hours[18] | Human | |

| Volume of Distribution (Vd) | 0.8 L/kg[18] | Human | |

| Plasma Protein Binding | 25-30%[18] | Human | |

| Aniracetam | Tmax | 0.4 ± 0.1 h[19] | Human |

| Elimination Half-life (t½) | 0.47 ± 0.16 h[19] | Human | |

| AUCbrain/AUCplasma (as metabolite PD) | 53-55%[2][3] | Rat | |

| Vildagliptin | Bioavailability (F) | 85%[4] | Human |

| Tmax | ~1-2 hours[20] | Human | |

| Elimination Half-life (t½) | ~2 hours[20] | Human | |

| Volume of Distribution (Vd) | 71 L[4] | Human | |

| Plasma Protein Binding | 9.3%[5] | Human |

Signaling Pathways and Mechanisms of Action

The biological effects of pyrrolidine-containing drugs are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for three prominent examples.

Caption: Mechanism of action of Captopril as an ACE inhibitor.

Caption: Multifaceted mechanism of Aniracetam.[3][21][22]